

3-Oxopentanedioic acid IUPAC name and synonyms

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Compound of Interest

Compound Name: 3-Oxopentanedioic acid

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An In-depth Technical Guide to **3-Oxopentanedioic Acid**

For Researchers, Scientists, and Drug Development Professionals

Core Identity: IUPAC Name and Synonyms

The compound with the systematic IUPAC name **3-oxopentanedioic acid** is a dicarboxylic acid that is also a ketone.^{[1][2]} Due to its structure and historical methods of synthesis, it is known by several common synonyms. Understanding these names is crucial for a comprehensive literature review.

The most prevalent synonyms for **3-oxopentanedioic acid** include:

- Acetonedicarboxylic acid^{[1][2]}
- 3-Oxoglutaric acid^{[1][2]}
- β -Ketoglutaric acid^[1]

Other identifiers include:

- CAS Number: 542-05-2^[1]
- Molecular Formula: C₅H₆O₅^[1]

Quantitative Data Summary

The physical and chemical properties of **3-oxopentanedioic acid** are summarized in the table below for easy reference and comparison. This data is essential for experimental design, including solvent selection, reaction temperature, and analytical method development.

Property	Value	Source(s)
Molecular Weight	146.10 g/mol	[2][3]
Appearance	White to off-white crystalline powder/colorless needles	
Melting Point	133-135 °C (with decomposition)	
Boiling Point	408.4 °C (at 760 mmHg, estimated)	[1]
Density	~1.5 g/cm ³	[1]
Solubility	Soluble in water and ethanol. Sparingly soluble in diethyl ether. Insoluble in chloroform and benzene.	
pKa (25°C)	3.10	

Key Experimental Protocols

3-Oxopentanedioic acid is a valuable building block in organic synthesis. The following sections provide detailed methodologies for its synthesis, purification, and its application in cornerstone chemical reactions.

Synthesis and Purification

Synthesis from Citric Acid via Dehydration-Decarboxylation

This classic method produces acetonedicarboxylic acid from the readily available starting material, citric acid. The procedure is adapted from Organic Syntheses.[4]

Protocol:

- **Reaction Setup:** In a 5-L round-bottomed flask equipped with a mechanical stirrer and placed in an efficient ice-salt bath, add 3 kg of fuming sulfuric acid (containing 20% free sulfur trioxide). Ensure the setup is in a well-ventilated fume hood due to the evolution of carbon monoxide.^[4]
- **Cooling:** Cool the stirred sulfuric acid to between -5°C and 0°C.^[4]
- **Addition of Citric Acid:** Gradually add 700 g of finely powdered citric acid to the cooled, stirred fuming sulfuric acid. Regulate the addition rate to maintain the temperature below 0°C until half the citric acid is added, then do not allow the temperature to exceed 10°C for the remainder of the addition. This process typically takes 3-4 hours.^[4]
- **Reaction:** After the addition is complete, continue stirring until all the citric acid has dissolved.^[4]
- **Quenching:** Cool the reaction mixture back to 0°C. Slowly add 2.4 kg of finely cracked ice in portions, ensuring the temperature does not rise above 10°C during the addition of the first third of the ice. The temperature can then be allowed to rise to 25-30°C. This quenching step takes approximately 2 hours.^[4]
- **Isolation:** Cool the mixture to 0°C again and rapidly filter the crystalline product through a funnel with a filter plate. Press the crystals firmly to remove as much of the acidic mother liquor as possible. The crude yield of light gray to white acetonedicarboxylic acid is typically 85-90%.^[4]

Purification by Recrystallization

For applications requiring high purity, the crude product can be purified.

- **Recrystallization:** Dissolve the crude acetonedicarboxylic acid in a minimal amount of hot ethyl acetate.
- **Crystallization:** Allow the solution to cool, inducing crystallization of the purified acid.

- Drying: Filter the crystals and wash them with fresh, cold ethyl acetate. Dry the product thoroughly. When properly purified and dried, the acid is stable for months when stored in a desiccator at room temperature.[4]

Application in Synthesis

Robinson Tropinone Synthesis

This renowned biomimetic, one-pot reaction assembles the bicyclic alkaloid tropinone from simple precursors. It is a classic example of a tandem or cascade reaction.[2][5]

Protocol:

- Reactants: The synthesis involves three key components: succinaldehyde, methylamine, and **3-oxopentanedioic acid** (acetonedicarboxylic acid).[5]
- Reaction Conditions: The reactants are combined in an aqueous solution, often buffered to a physiological pH. The use of a calcium salt as a buffer has been reported to improve yields. [5]
- Reaction Sequence:
 - Methylamine undergoes a nucleophilic addition to succinaldehyde, followed by dehydration to form an imine, which then cyclizes.[5]
 - An intermolecular Mannich reaction occurs between the enolate of acetonedicarboxylic acid and the cyclic iminium ion.[5]
 - A second, intramolecular Mannich reaction follows, leading to the formation of the bicyclic tropane skeleton.[5]
- Decarboxylation: The intermediate tropinedicarboxylic acid readily loses both carboxyl groups as carbon dioxide upon gentle heating or under the reaction conditions, yielding tropinone.
- Workup and Isolation: The reaction mixture is acidified and concentrated. The tropinone product is then typically isolated via extraction and can be further purified by crystallization of

a derivative, such as its dipiperonylidene derivative.[6] The yield for this one-pot synthesis can exceed 90% with modern improvements.[5]

Weiss-Cook Reaction

This reaction involves the condensation of a 1,2-dicarbonyl compound with two equivalents of 3-oxoglutarate (typically as its diester, e.g., dimethyl 3-oxoglutarate) to form a cis-bicyclo[3.3.0]octane-3,7-dione system.[7]

Protocol:

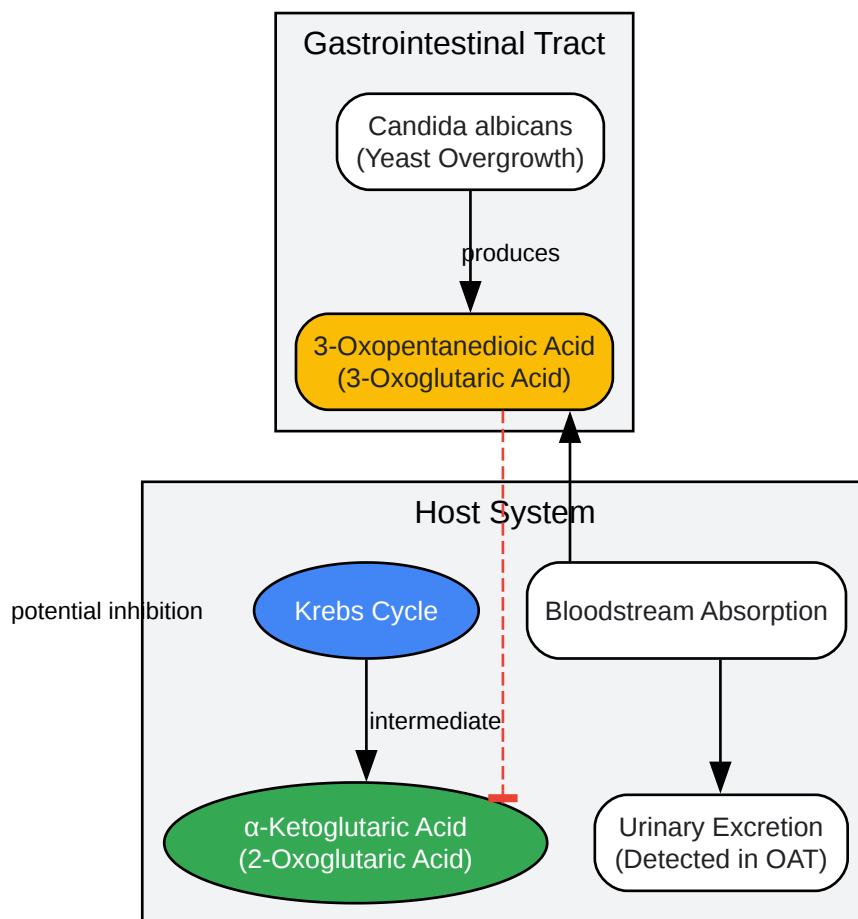
- **Reactants:** An α -dicarbonyl compound (e.g., glyoxal or biacetyl) and two equivalents of a dialkyl 3-oxopentanedioate (e.g., dimethyl 1,3-acetonedicarboxylate).[8]
- **Reaction Conditions:** The condensation is typically carried out in an aqueous buffer solution, such as aqueous sodium bicarbonate, at a pH of around 8.3.[8]
- **Procedure:**
 - A solution of the dialkyl 3-oxopentanedioate is prepared in the aqueous buffer.
 - The α -dicarbonyl compound is added to the stirred solution.
 - The reaction mixture is stirred for an extended period (e.g., 24 hours) at room temperature, during which the product precipitates.[8]
- **Isolation:** The solid product is collected by suction filtration, washed, and dried.[8] This reaction is highly effective for synthesizing polyquinane structures.[7]

Metabolic and Biomarker Significance

While **3-oxopentanedioic acid** (3-oxoglutaric acid) is an isomer of the well-known Krebs cycle intermediate α -ketoglutaric acid (2-oxoglutaric acid), it is not directly involved in this central metabolic pathway.[9] Its clinical significance arises primarily from its role as a microbial metabolite, making it a valuable biomarker for gut dysbiosis.

Elevated urinary levels of 3-oxoglutaric acid are strongly associated with the overgrowth of yeast, particularly *Candida albicans*, in the gastrointestinal tract.[1][10][11] The proposed

relationship is that certain gut microbes, including Candida, produce 3-oxoglutaric acid, which is then absorbed into the bloodstream and excreted in the urine.[10][11] Therefore, its detection in an organic acid test (OAT) can indicate a need for antifungal intervention and gut flora restoration.[10][12]



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Caption: Metabolic context and biomarker role of **3-Oxopentanedioic acid**.

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